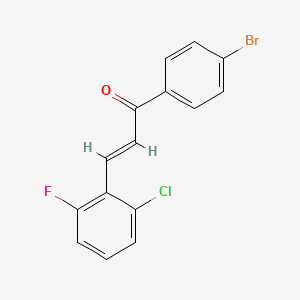

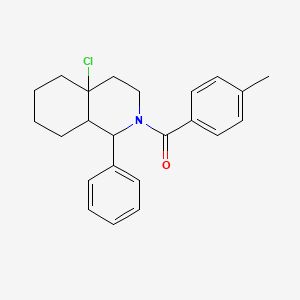

(2E)-1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of halogenated compounds often involves cross-coupling reactions, which are pivotal in forming carbon-carbon bonds between different aryl groups. A practical synthesis method for related halogenated biphenyls, like 2-Fluoro-4-bromobiphenyl, employs cross-coupling reactions using palladium catalysts and phenylboronic acid, although this specific method highlights the challenges of cost and handling of toxic materials in large-scale production (Qiu et al., 2009).

Molecular Structure Analysis

The molecular structure of "(2E)-1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one" is characterized by the presence of halogen atoms, which significantly influence its electronic distribution and molecular geometry. Halogen...halogen interactions, especially involving bromine atoms, play a crucial role in the crystal packing and stability of such compounds, as observed in various organic crystals (Tothadi et al., 2013).

Chemical Reactions and Properties

Halogenated compounds participate in diverse chemical reactions, including but not limited to nucleophilic substitution and elimination reactions. The presence of fluorine, chlorine, and bromine atoms can significantly alter the reactivity and selectivity of these compounds towards various reagents. The Lewis acidity of molecular and solid group 13 halides, such as aluminium chlorofluoride (ACF), showcases the impact of halogenation on the reactivity of compounds, offering insights into potential catalytic applications of similarly structured molecules (Krahl & Kemnitz, 2006).

Physical Properties Analysis

The incorporation of halogens into organic molecules has a profound effect on their physical properties, such as melting and boiling points, solubility, and stability. The unique combination of halogens in "this compound" likely contributes to distinctive physical properties that could be leveraged in material science for developing novel materials with specialized applications.

Chemical Properties Analysis

Halogen atoms in the compound contribute to its chemical properties, including its reactivity, polarity, and potential interactions with other molecules. The synthesis and application of fluorinated compounds, in particular, highlight the role of fluorine in enhancing chemical stability and modifying reactivity, which could be relevant for the design and development of new pharmaceuticals or agrochemicals with improved performance (Moskalik, 2023).

科学的研究の応用

Structural Characterization and Spectroscopic Analysis

The compound has been structurally characterized using various spectroscopic techniques like FTIR, proton NMR, UV-Visible, and density functional theory (DFT). These studies provide a detailed understanding of the compound's molecular structure and properties, which are crucial for its potential applications in scientific research (Bhumannavar, 2021).

Crystal Structure and Molecular Analysis

Research has been conducted to analyze the crystal structure of related compounds, focusing on the dihedral angles between phenyl rings and intermolecular interactions. Such studies are essential in understanding the physical and chemical behavior of the compound, which can be significant in materials science and pharmaceutical research (Atioğlu et al., 2019).

Synthesis and Hirshfeld Surface Studies

Synthesis techniques, like the Claisen-Schmidt condensation reaction, have been employed to create chalcone derivatives of this compound. Understanding the synthesis process and subsequent Hirshfeld surface studies help in exploring its potential applications in various fields including organic chemistry and material science (Salian et al., 2018).

Nonlinear Optical Properties

The compound's derivatives have been studied for their nonlinear optical (NLO) properties. This research is crucial for the development of new materials for optical applications, such as in photonics and telecommunications (Shruthi et al., 2017).

Quantum Chemical Analysis

Quantum chemical investigations on this compound focus on molecular geometry, electronic properties, and HOMO-LUMO energy gap using density functional theory. Such studies are significant in the field of computational chemistry, aiding in the understanding of the electronic structure and properties of the compound (Zaini et al., 2018).

特性

IUPAC Name |

(E)-1-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrClFO/c16-11-6-4-10(5-7-11)15(19)9-8-12-13(17)2-1-3-14(12)18/h1-9H/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHCDJXDHLAVEC-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Azepan-1-yl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2480498.png)

![(2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2480503.png)

![Methyl (1R,2R,4R,5R)-5-(prop-2-enoylamino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2480506.png)

![9-(2,4-dimethoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480508.png)

![Ethyl 5-[(3-bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2480514.png)

![(1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2480517.png)

![4-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2480521.png)